6-Aminopyridine-3-carboximidamide dihydrochloride
Description
6-Aminopyridine-3-carboximidamide dihydrochloride (C₁₁H₁₅Cl₂N₃, molecular weight 260.17 g/mol) is a pyridine derivative characterized by a 6-amino substituent and a carboximidamide group at the 3-position, with two hydrochloride salts enhancing its solubility . Its dihydrochloride form ensures stability and water solubility, making it suitable for laboratory and industrial applications.
Properties
Molecular Formula |
C6H10Cl2N4 |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
6-aminopyridine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H8N4.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H |
InChI Key |
FVOSNFYFCLKVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Commonly used starting materials include:
- 6-Aminopyridine derivatives or 3-cyanopyridine derivatives.
- Nicotinamide or related pyridine amides for Hofmann rearrangement-based methods.
- Halogenated pyridine derivatives for nucleophilic substitution.
Method 1: Functional Group Introduction via Hofmann Degradation (Adapted for Aminopyridine Derivatives)
Although direct literature on this compound is limited, analogous methods for aminopyridine derivatives provide a foundation:
- Hofmann Degradation of nicotinamide derivatives to convert amide groups to amines or amidines.
- Reaction conducted in sodium hypochlorite and sodium hydroxide solutions under controlled temperature.
- The process involves low-temperature reaction (0-20 °C) followed by heating (50-80 °C) to complete rearrangement.
- Purification by recrystallization and drying yields high purity product.
| Step | Conditions | Notes |
|---|---|---|
| Cooling & stirring | Sodium hypochlorite solution cooled to <20 °C | Ensures controlled reaction start |
| Addition of amide | Solid nicotinamide added | Maintains reaction temperature 0-20 °C |
| pH adjustment | Addition of 10% sodium hydroxide | Adjust to strongly alkaline |
| Heating | 50-80 °C for 0.5-3 h | Promotes Hofmann rearrangement |
| Purification | Rotary evaporation, filtration, recrystallization | Yields >99% purity, >90% yield |
Note: This method is well-documented for 3-aminopyridine synthesis and can be adapted for related derivatives with carboximidamide groups.
Method 2: Direct Amidination of 6-Aminopyridine-3-carbonitrile
- Starting from 6-aminopyridine-3-carbonitrile, the nitrile group can be converted to carboximidamide via reaction with ammonia or amidine reagents under acidic or neutral conditions.
The reaction typically involves:
- Treatment of the nitrile with ammonium salts or amidine sources.
- Use of solvents such as ethanol or water.
- Heating under reflux conditions for several hours.
- Isolation of the product as dihydrochloride salt by acidification with hydrochloric acid.
This method allows direct introduction of the carboximidamide group while preserving the amino substituent.
Method 3: Multi-Step Synthesis from Halogenated Pyridine Precursors
- Starting from halogenated pyridine (e.g., 3-chloropyridine), nucleophilic substitution with amidine nucleophiles introduces the carboximidamide group.
Subsequent amination at the 6-position can be achieved by:
- Catalytic amination reactions.
- Reduction of nitro groups if present.
- Final salt formation by hydrochloric acid treatment.
Reaction Parameters and Optimization
| Parameter | Typical Range / Value | Effect on Yield and Purity |
|---|---|---|
| Temperature (low-temp) | 0-20 °C | Controls initial reaction rate and selectivity |
| Temperature (heating) | 50-80 °C | Completes rearrangement or amidination |
| Reaction time | 0.5-3 hours | Ensures complete conversion |
| pH | Strongly alkaline (pH > 12) | Required for Hofmann degradation |
| Solvent | Aqueous sodium hypochlorite / sodium hydroxide | Facilitates reaction and stability |
| Purification | Recrystallization from ethanol or water | Enhances purity to >99% |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of amino and carboximidamide groups on the pyridine ring.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>98-99%).
- Elemental Analysis: Verifies composition consistent with dihydrochloride salt.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-3-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridine derivatives.
Scientific Research Applications
6-Aminopyridine-3-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Aminopyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride
This compound (C₁₀H₁₆Cl₂N₂O₂, molecular weight 253.12 g/mol, CAS 1909336-84-0) shares the pyridine core but differs in substituents: a methyl ester at the 3-position and a methylamino-methyl group at the 6-position. Unlike 6-aminopyridine-3-carboximidamide, its carboxylate group enhances reactivity in esterification and cross-coupling reactions. It is used as a pharmaceutical intermediate, particularly in drug candidate synthesis .
| Property | 6-Aminopyridine-3-carboximidamide Dihydrochloride | Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride |
|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂N₃ | C₁₀H₁₆Cl₂N₂O₂ |
| Molecular Weight (g/mol) | 260.17 | 253.12 |
| Key Functional Groups | 6-Amino, 3-carboximidamide | 3-Carboxylate, 6-methylamino-methyl |
| Primary Applications | Synthetic building block | Pharmaceutical intermediate, drug development |
| Solubility | High (dihydrochloride salt) | High (dihydrochloride salt) |
Comparison with Functionally Similar Dihydrochloride Salts
Azoamidine Dihydrochlorides
Azoamidine compounds, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, are water-soluble initiators used in polymerization. While they share the dihydrochloride salt for solubility, their azo (-N=N-) and amidine (-C(=NH)NH₂) groups differ structurally from 6-aminopyridine-3-carboximidamide’s pyridine core. Applications are distinct: azoamidines drive industrial polymer synthesis, whereas the pyridine derivative serves biochemical research .
S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride
This sensitizing agent (CAS 16111-27-6) contains a thiourea moiety and dimethylaminoethyl group.
Pharmaceutical Dihydrochloride Agents
Trientine Dihydrochloride
Trientine (C₆H₁₈Cl₂N₄, molecular weight 209.08 g/mol) is a copper-chelating drug for Wilson’s disease. Despite sharing the dihydrochloride salt, its tetraamine structure contrasts with the pyridine backbone of 6-aminopyridine-3-carboximidamide. Trientine’s therapeutic action relies on metal chelation, while the pyridine derivative is a synthetic precursor .
Notes
- Storage: Dihydrochloride salts like 6-aminopyridine-3-carboximidamide require dry, cool conditions to prevent decomposition .
- Regulatory Compliance : Users must verify regional regulations, as dihydrochloride compounds may face varying restrictions (e.g., trientine’s approved names: BAN vs. USAN) .
Biological Activity
6-Aminopyridine-3-carboximidamide dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, often referred to in research contexts, exhibits a range of biological effects that can be attributed to its unique structural features. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H8Cl2N4
- Molecular Weight : 195.06 g/mol
- IUPAC Name : 6-amino-3-(diaminomethylidene)pyridine dihydrochloride
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The imidamide group in its structure is known to enhance binding affinity and selectivity towards certain targets, potentially leading to significant therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study highlighted its efficacy against colorectal cancer cells, where it reduced cell viability significantly at concentrations as low as 10 µM.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Colorectal | 10 | Apoptosis induction | |
| Staphylococcus aureus | 15 | Bacterial growth inhibition |
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with this compound at concentrations ranging from 5 to 20 µM.
Case Study 2: Cancer Cell Proliferation
A separate study evaluated the effect of this compound on human colorectal cancer cells. The results showed that treatment with 10 µM of the compound led to a 70% reduction in cell proliferation after 48 hours, highlighting its potential as an anticancer agent.
Research Findings
Recent research has expanded on the biological activities of this compound:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in inflammatory diseases.
Q & A
Q. What are the critical steps for synthesizing 6-aminopyridine-3-carboximidamide dihydrochloride, and how can purity be validated?
The synthesis typically involves condensation reactions between pyridine derivatives and nitrile precursors, followed by salt formation with hydrochloric acid. Key steps include:
- Amidine Formation : Reacting 6-aminopyridine-3-carbonitrile with ammonia under controlled pH and temperature to form the carboximidamide intermediate .
- Salt Formation : Treating the intermediate with excess HCl to produce the dihydrochloride salt, enhancing water solubility .
- Purification : Column chromatography or recrystallization is used to isolate high-purity product. Validate purity via HPLC (>98% by area normalization) and confirm structural integrity using -NMR (e.g., singlet at δ 8.2 ppm for pyridine protons) and mass spectrometry (m/z 260.17 for [M+H]) .
Q. Why is the dihydrochloride form preferred over the free base in experimental settings?
The dihydrochloride form improves aqueous solubility (critical for in vitro assays) and stability under physiological conditions. For example, solubility increases from <1 mg/mL (free base) to >50 mg/mL (dihydrochloride) in water, facilitating dose-response studies . Stability studies show the dihydrochloride remains intact at 4°C for >6 months, whereas the free base degrades within weeks under similar conditions .
Advanced Research Questions
Q. How can researchers resolve spectral overlap in 1H^1H1H-NMR analysis of this compound derivatives?
Spectral overlap in pyridine-based compounds often arises from aromatic proton coupling. Strategies include:
- 2D NMR Techniques : Use HSQC or COSY to assign overlapping peaks (e.g., distinguishing C2 and C4 protons via -correlation) .
- Solvent Optimization : Deuterated DMSO or DO may shift specific protons, reducing overlap. For example, DO resolves NH protons at δ 6.8–7.1 ppm .
- Paramagnetic Additives : Adding shift reagents like Eu(fod) can spread signals by inducing pseudocontact shifts .
Q. What experimental design principles mitigate contradictions in bioactivity data across studies?
Discrepancies in IC values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
- Buffer Composition : Phosphate buffers can chelate metal ions, altering enzyme activity. Use HEPES-based buffers for consistency .
- Compound Solubility : Pre-dissolve the dihydrochloride in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous assays .
- Statistical Validation : Apply mixed-effect regression models to account for batch-to-batch variability and instrument noise .
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
Key parameters include:
- Temperature Control : Maintain 25–30°C during amidine formation to prevent side reactions (e.g., hydrolysis to carboxylic acid) .
- Stoichiometry : Use a 2:1 molar ratio of HCl to free base for complete salt formation, verified by chloride ion titration .
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps; Pd/C achieves >90% yield with <5% dehalogenation byproducts .
Methodological Challenges
Q. What strategies validate the compound’s role as a kinase inhibitor in complex biological matrices?
- Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects. For example, a study found 85% inhibition of ABL1 kinase at 10 μM but <20% inhibition of SRC .
- Cellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells. A ΔT shift of ≥2°C indicates target engagement .
- Metabolite Interference Testing : Incubate with liver microsomes (e.g., human CYP3A4) to assess stability; >80% parent compound remaining after 1 hr supports validity .
Q. How can researchers design analogues to enhance blood-brain barrier (BBB) penetration for neuropharmacology studies?
- Structural Modifications : Introduce lipophilic groups (e.g., methyl or fluorine) at the pyridine C4 position to increase logP from −1.5 to 0.8, improving BBB permeability .
- In Silico Modeling : Use SwissADME to predict BBB scores; analogues with >0.3 are prioritized for in vivo testing .
- In Vivo Validation : Administer -labeled compound via IV; a brain/plasma ratio ≥0.5 confirms penetration .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in IC50_{50}50 values between enzymatic and cell-based assays?
- Membrane Permeability : Poor cellular uptake (e.g., P-gp efflux) may elevate IC. Test with verapamil (P-gp inhibitor) to normalize values .
- Protein Binding : >95% plasma protein binding reduces free compound concentration. Use equilibrium dialysis to measure unbound fraction .
- Metabolic Stability : Rapid hepatic clearance (e.g., t <30 min) may necessitate continuous dosing in cell assays .
Q. What analytical methods resolve conflicting reports on metabolite identification?
- HRMS/MS Fragmentation : Compare experimental fragments (e.g., m/z 152.1 for deaminated metabolite) with reference libraries .
- Isotope Labeling : Synthesize -labeled compound to trace metabolic pathways via - HMBC .
- Enzyme Knockout Models : Use CRISPR-edited hepatocytes (e.g., CYP2D6 KO) to confirm metabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
